molecular formula C23H22N2O2 B7728172 {1-[2-(3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}(PHENYL)METHANOL

{1-[2-(3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}(PHENYL)METHANOL

Cat. No.: B7728172
M. Wt: 358.4 g/mol
InChI Key: LYACGESZHMLCJP-UHFFFAOYSA-N
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Description

{1-[2-(3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}(PHENYL)METHANOL is a complex organic compound that belongs to the class of benzimidazole derivatives This compound is characterized by the presence of a benzimidazole ring fused with a phenyl group and a 3-methylphenoxyethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[2-(3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}(PHENYL)METHANOL typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Introduction of the 3-Methylphenoxyethyl Group: This step involves the alkylation of the benzimidazole core with 3-methylphenoxyethyl bromide in the presence of a base such as potassium carbonate.

    Attachment of the Phenyl Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitro groups (if present) on the benzimidazole ring, converting them to amino groups.

    Substitution: The phenyl and 3-methylphenoxyethyl groups can participate in electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield benzimidazole N-oxides, while reduction can produce benzimidazole amines.

Scientific Research Applications

Chemistry

In chemistry, {1-[2-(3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}(PHENYL)METHANOL is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science applications.

Biology

In biological research, this compound is studied for its potential as a pharmacophore in the design of new therapeutic agents. Its benzimidazole core is known for its bioactivity, including antimicrobial and anticancer properties.

Medicine

In medicine, derivatives of this compound are explored for their potential as drugs targeting various diseases. The benzimidazole scaffold is a common motif in many pharmaceuticals due to its ability to interact with biological targets effectively.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and functional properties.

Mechanism of Action

The mechanism of action of {1-[2-(3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}(PHENYL)METHANOL involves its interaction with specific molecular targets in biological systems. The benzimidazole core can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the function of certain enzymes by occupying their active sites, thereby preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: A simpler compound with a similar core structure but lacking the phenyl and 3-methylphenoxyethyl groups.

    Methylphenoxybenzimidazole: A compound with a similar structure but differing in the position or type of substituents on the benzimidazole ring.

Uniqueness

The uniqueness of {1-[2-(3-METHYLPHENOXY)ETHYL]-1H-1,3-BENZODIAZOL-2-YL}(PHENYL)METHANOL lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

[1-[2-(3-methylphenoxy)ethyl]benzimidazol-2-yl]-phenylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O2/c1-17-8-7-11-19(16-17)27-15-14-25-21-13-6-5-12-20(21)24-23(25)22(26)18-9-3-2-4-10-18/h2-13,16,22,26H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYACGESZHMLCJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCN2C3=CC=CC=C3N=C2C(C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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